molecular formula C16H26N2O4S B5195241 N-(1-hydroxy-2-methylpropan-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide

N-(1-hydroxy-2-methylpropan-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide

Cat. No.: B5195241
M. Wt: 342.5 g/mol
InChI Key: SEKRPOUTYARMGI-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2-methylpropan-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a hydroxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide typically involves multiple steps. One common method includes the reaction of 2-amino-2-methyl-1-propanol with benzoyl chloride in the presence of potassium carbonate, water, and ethyl acetate. This mixture is stirred at room temperature for 16 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-methylpropan-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The benzamide core can be reduced to form an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1-hydroxy-2-methylpropan-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The hydroxy group and sulfonamide group can form hydrogen bonds with proteins, affecting their function. The benzamide core can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-hydroxy-2-methylpropan-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide is unique due to the presence of both a hydroxy group and a sulfonamide group on the benzamide core. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-6-9-18(5)23(21,22)14-10-13(8-7-12(14)2)15(20)17-16(3,4)11-19/h7-8,10,19H,6,9,11H2,1-5H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKRPOUTYARMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC(C)(C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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